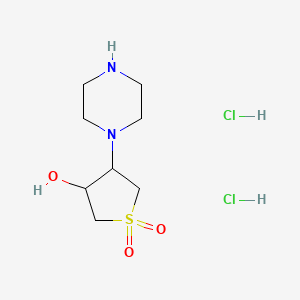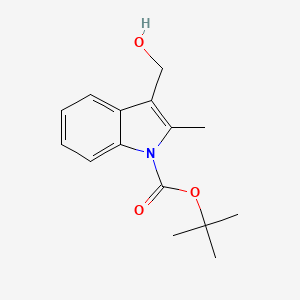
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate, also known as TBHMI, is a synthetic compound that has a wide range of applications in scientific research. TBHMI has been used in many biochemical and physiological studies due to its potential to modulate the activity of enzymes and receptors. TBHMI has also been studied for its potential to be used as a drug or a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
Field
Organic Chemistry
Application
Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Method
The synthesis of indole derivatives involves various chemical reactions, including condensation, substitution, and cyclization .
Results
The synthesis of indole derivatives has led to the development of various alkaloids with significant biological activities .
Treatment of Human Disorders
Field
Medicinal Chemistry
Application
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Method
The method of application varies depending on the specific disorder being treated. It could involve oral administration, injection, or topical application .
Results
Indole derivatives have shown promising results in the treatment of various human disorders, contributing to the development of new drugs .
Flavor and Fragrance Applications
Field
Food Industry and Perfumery
Application
Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Method
Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Results
The production of indole and its derivatives has led to the development of various flavors and fragrances used in the food industry and perfumery .
Bacterial Signaling
Field
Microbiology
Application
Indole is a signaling molecule produced both by bacteria and plants . In the human gut, indole and its derivatives produced by microorganisms influence the gut environment .
Method
The method of application is through the natural production of indole by bacteria in the gut .
Results
The signaling by indole and its derivatives influences the gut environment, which could have implications for human health .
Production of Natural Colorants
Field
Industrial Chemistry
Application
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Method
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Results
The production of these derivatives has led to the development of natural colorants used in various industries .
Therapeutic Potential
Field
Pharmaceutical Chemistry
Application
Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases .
Method
The method of application varies depending on the specific disease being treated. It could involve oral administration, injection, or topical application .
Results
These derivatives have shown promising results in the treatment of various human diseases, contributing to the development of new drugs .
Development of New Drugs
Application
Substituted indoles are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors .
Method
The method of application varies depending on the specific drug being developed. It could involve various chemical reactions to synthesize the desired indole derivative .
Results
The development of new drugs using indole derivatives has shown promising results in the treatment of various human diseases .
Bacterial Quorum Sensing
Application
Indole is important in bacterial signaling. Many bacteria release diffusible chemical communication signals to sense the local environmental condition and eventually to regulate diverse physiological processes .
Method
The method of application is through the natural production of indole by bacteria .
Results
The signaling by indole influences the local environmental condition, which could have implications for bacterial survival and adaptation .
Gut Health
Field
Microbiology and Human Health
Application
Signaling by indole and its derivatives that are produced by microorganisms in the colon influences the gut environment .
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-12(9-17)11-7-5-6-8-13(11)16(10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXNZCDBTXDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654327 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
CAS RN |
914349-13-6 | |
| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



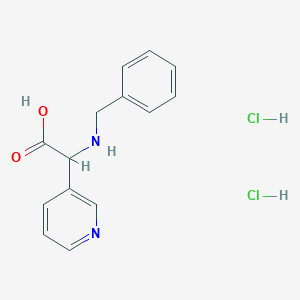
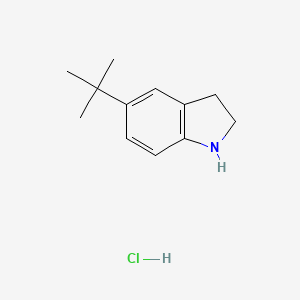
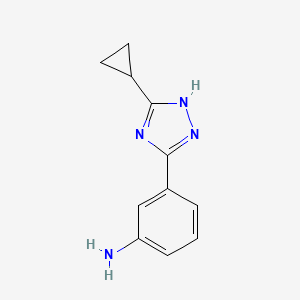
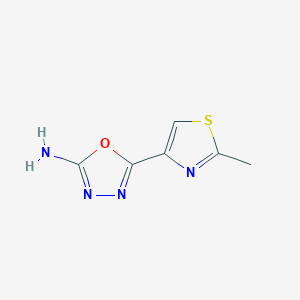
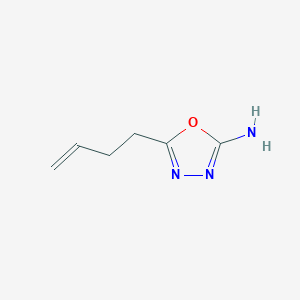
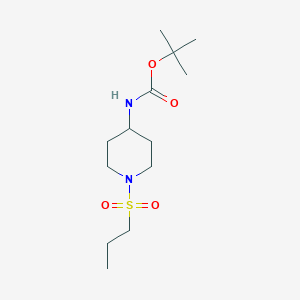
![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
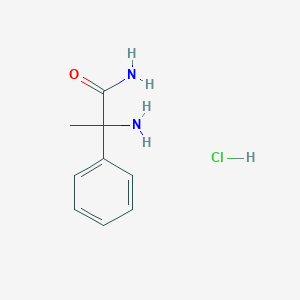
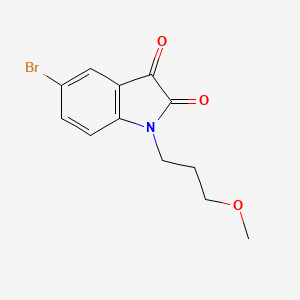
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
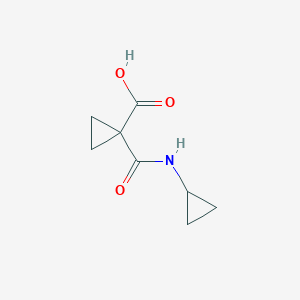
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
